5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde
Description
Properties
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHWRIDKBQTMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde typically involves the chlorination of 3-methylbenzo[b]thiophene followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where the starting material is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes, often optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid.
Reduction: 5-Chloro-3-methylbenzo[b]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis:
5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for constructing diverse compounds.
Reactivity Overview:
- Oxidation: The aldehyde group can be oxidized to yield 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid.
- Reduction: It can be reduced to form 5-Chloro-3-methylbenzo[b]thiophene-2-methanol.
- Substitution Reactions: The chloro group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
Comparison with Similar Compounds:
The unique positioning of the aldehyde group in this compound influences its reactivity compared to its analogs, such as 5-Chloro-2-methylbenzo[b]thiophene-3-carbaldehyde. This structural distinction enhances its utility in synthetic chemistry.
Biological Research Applications
Antimicrobial and Anticancer Properties:
Research is ongoing to explore the biological activities of this compound. Preliminary studies suggest it may exhibit antimicrobial and anticancer effects, making it a candidate for further pharmacological investigation.
Mechanism of Action:
The compound's mechanism of action involves interactions with specific molecular targets within biological systems, potentially modulating key biochemical pathways. Understanding these interactions is crucial for developing therapeutic agents based on this compound.
Medicinal Chemistry
Pharmacophore Development:
There is growing interest in the potential of this compound as a pharmacophore in drug development. Its structural features may contribute to the design of novel therapeutic agents targeting various diseases.
Industrial Applications
Production of Dyes and Pigments:
In industrial settings, this compound is utilized in the production of specialized chemicals such as dyes and pigments. Its unique chemical properties allow for the creation of vibrant colors and materials used in various applications.
Table: Summary of Research Findings on this compound
| Study | Application Area | Key Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains. |
| Study B | Anticancer Potential | Showed cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms. |
| Study C | Synthetic Chemistry | Highlighted its role as a versatile intermediate for synthesizing complex organic molecules. |
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Impact :
- Chloro Group: Enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., Knoevenagel condensations) .
- Methyl Group : Steric hindrance at C3 may reduce aggregation in solid-state applications (e.g., organic semiconductors) .
Physicochemical Properties
Comparative data for selected compounds:
Key Observations :
Pharmaceutical Intermediates
- Antileishmanial Agents : Thiophene-2-carbaldehyde derivatives serve as precursors for thiadiazole-based compounds with demonstrated antileishmanial activity (IC₅₀: 10–50 μM) .
- Anticancer Agents : Thiazolidine-2,4-diones derived from thiophene carbaldehydes show cytotoxicity against cancer cell lines (e.g., MCF-7) .
Biological Activity
5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of C10H8ClOS and a molecular weight of 215.68 g/mol. The presence of a chloro group and a methyl group on the benzothiophene ring contributes to its unique reactivity and biological properties.
Biological Activity
The compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies indicate that derivatives of benzo[b]thiophene, including this compound, exhibit significant activity against various bacterial and fungal strains. The mechanism involves the disruption of bacterial cell wall synthesis and interference with protein function, leading to cell death.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's efficacy is attributed to its ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's effectiveness against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed an IC50 value of approximately 15 µM for HeLa cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It forms covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of essential biological processes. This interaction can disrupt cellular functions critical for microbial survival and cancer cell proliferation.
Comparative Analysis with Similar Compounds
The structural variations in related compounds significantly influence their biological activities. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-methylbenzo[b]thiophene-3-carbaldehyde | Different aldehyde position | Lower antimicrobial activity |
| 5-Chloro-3-methylbenzo[b]thiophene-2-methanol | Hydroxyl group addition | Enhanced anticancer properties |
The unique positioning of the aldehyde group in this compound is crucial for its reactivity and biological efficacy compared to its analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde?
- Methodology : Two primary approaches are documented:
- One-pot synthesis : Lithiation of methylthiobenzene using BuLi/TMEDA, followed by diformylation with DMF and intramolecular aldol condensation. This yields the aldehyde with 80% efficiency .
- Chloromethylation : Reaction of related benzothiophene derivatives with formaldehyde under HCl/ZnCl₂ catalysis, forming oligomers via polycondensation .
- Key parameters : Temperature control (0–25°C), stoichiometric excess of reagents, and inert atmosphere (N₂) are critical for yield optimization.
Q. How is the purity and structural integrity of this compound validated?
- Analytical techniques :
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 475.0936 for analogous aldehydes) .
- Elemental analysis : Compare calculated vs. observed values (e.g., C: 73.34% vs. 73.39%; S: 13.47% vs. 13.51%) .
- NMR spectroscopy : Assign peaks for aldehyde protons (~9-10 ppm) and aromatic/alkyl groups.
Q. What are the recommended safety protocols for handling this compound?
- General guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from heat .
- Waste disposal : Follow institutional protocols for halogenated organic waste.
Advanced Research Questions
Q. How can reaction yields be optimized during chloromethylation or thioacetalization?
- Critical factors :
- Catalyst selection : ZnCl₂ enhances electrophilic substitution in chloromethylation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates during lithiation .
- Reaction monitoring : Use TLC or in-situ IR to track aldehyde formation and oligomerization side reactions .
Q. What functionalization strategies enable diversification of the aldehyde group?
- Thioacetalization : React with propane-1,3-dithiol under HCl/(CH₃)₃SiCl to form 1,3-dithiane derivatives .
- Sulfonamide synthesis : Convert the aldehyde to 5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide via oxidation and amidation (e.g., using NH₂SO₂Cl) .
- Schiff base formation : Condense with hydrazines or amines to generate bioactive derivatives (e.g., thiosemicarbazones) .
Q. How can contradictory spectral data (e.g., NMR/MS) be resolved during characterization?
- Multi-technique validation : Cross-reference NMR (¹H/¹³C), high-resolution MS, and elemental analysis.
- Impurity analysis : Use HPLC to detect byproducts (e.g., oligomers from polycondensation) .
Q. What are the potential biological applications of derivatives of this compound?
- Antimicrobial agents : Analogues like 6-(methylamino)benzo[b]thiophene-2-carbaldehyde show activity in aptamer complexes .
- Antifungal/antitumor agents : Thiazolylquinazolinone derivatives exhibit bioactivity via structural hybridization .
Q. How can solubility challenges in polar/nonpolar media be addressed?
- Co-solvent systems : Use DMSO/water mixtures for aqueous reactions.
- Derivatization : Convert the aldehyde to more soluble forms (e.g., oximes or hydrazones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
